An In-depth Technical Guide to the Thermodynamic Properties and Reactivity of [3-(2-Iodoethoxy)prop-1-en-1-yl]benzene
An In-depth Technical Guide to the Thermodynamic Properties and Reactivity of [3-(2-Iodoethoxy)prop-1-en-1-yl]benzene
Executive Summary
[3-(2-Iodoethoxy)prop-1-en-1-yl]benzene is a multi-functional organic molecule possessing a unique combination of reactive sites: a primary iodoalkane, a styrenyl double bond, an ether linkage, and an aromatic ring. This guide elucidates its predicted thermodynamic properties and complex reactivity profile. The primary iodide is anticipated to be an excellent leaving group in nucleophilic substitution reactions, while the vinylbenzene moiety is susceptible to electrophilic additions and polymerization. The benzene ring, activated by the prop-1-en-1-yl group, is primed for electrophilic aromatic substitution. Understanding these distinct but interconnected reactive potentials is crucial for its application in organic synthesis and materials science.
Molecular Structure and Predicted Physicochemical Properties
The structure of [3-(2-Iodoethoxy)prop-1-en-1-yl]benzene combines several key functional groups that dictate its overall properties. The iodoethoxy tail provides a site for nucleophilic attack, the central prop-1-en-1-yl linker offers a point of unsaturation, and the terminal benzene ring provides a scaffold for further functionalization.
| Property | Predicted Value | Rationale & Key Assumptions |
| Molecular Formula | C₁₁H₁₃IO | Based on structural components. |
| Molecular Weight | 288.12 g/mol | Calculated from the molecular formula. |
| Boiling Point | > 250 °C (decomposes) | High molecular weight and polarity suggest a high boiling point. Iodoalkanes and styrenes can be thermally labile. |
| Density | ~1.4 - 1.5 g/cm³ | The presence of a heavy iodine atom significantly increases density compared to a simple hydrocarbon. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic solvents). | The large nonpolar benzene and alkyl components dominate, making it hydrophobic. |
| Appearance | Colorless to pale yellow oil | Many iodo-compounds can develop a yellow or brown tint upon storage due to decomposition and release of elemental iodine.[1] |
Thermodynamic Landscape: A Theoretical Estimation
Quantitative thermodynamic data for [3-(2-Iodoethoxy)prop-1-en-1-yl]benzene is unavailable. However, we can qualitatively assess its thermodynamic profile based on its constituent parts. Thermodynamic data for related compounds like iodoalkanes and ethylbenzene can be found in resources such as the NIST WebBook.[2][3][4]
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Enthalpy of Formation (ΔH°f) : The formation of this molecule is expected to be an exothermic process from its constituent elements in their standard states. The C-I bond is the weakest carbon-halogen bond, contributing to a less negative (or even positive) enthalpy of formation compared to its chloro- or bromo-analogs.[5][6]
-
Gibbs Free Energy of Formation (ΔG°f) : The Gibbs free energy will be influenced by both the enthalpy and entropy of formation. Given the complexity of the molecule, the entropy of formation will be negative.
-
Bond Dissociation Energies (BDE) : The C-I bond is the weakest covalent bond in the molecule (excluding the π-bond), with a BDE of approximately 200-230 kJ/mol. This low BDE is a key determinant of its reactivity, particularly in nucleophilic substitution and radical reactions.[6][7] The allylic C-H bonds of the propenyl group will also be relatively weak.
Reactivity Profile: A Multi-faceted Chemistry
The reactivity of [3-(2-Iodoethoxy)prop-1-en-1-yl]benzene is defined by the interplay of its three primary functional regions.
Nucleophilic Substitution at the Iodoethyl Group
The primary carbon attached to the iodine atom is a strong electrophilic site. The iodide ion is an excellent leaving group, making the molecule highly susceptible to Sₙ2 reactions.[5][7]
-
Causality : The C-I bond is long and weak, and the large, polarizable iodide ion can readily depart, stabilizing the negative charge.[6] This makes iodoalkanes the most reactive of the haloalkanes in substitution reactions.[7][8]
-
Common Nucleophiles :
-
Hydroxides (e.g., NaOH) : to yield the corresponding alcohol.
-
Alkoxides (e.g., RO⁻) : in a Williamson ether synthesis to form a new ether.[9][10]
-
Cyanide (e.g., KCN) : to extend the carbon chain with a nitrile group.[8]
-
Ammonia (NH₃) : to form primary amines.[8]
-
Azides (e.g., NaN₃) : to introduce the azido group, a precursor to amines and a key functional group for "click chemistry".
-
Caption: Generalized Sₙ2 mechanism at the iodoethyl group.
Reactions at the Prop-1-en-1-yl Double Bond
The vinyl group attached to the benzene ring behaves like a typical alkene but with specific regioselectivity due to the influence of the aromatic ring.
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Electrophilic Addition : The double bond is a nucleophile and will react with electrophiles. The addition will follow Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that is further from the benzene ring, leading to the formation of a resonance-stabilized benzylic carbocation intermediate.[11]
-
Hydrohalogenation (e.g., HBr) : Addition of HBr will place the bromine atom at the benzylic position.
-
Hydration (H₂O, H⁺ catalyst) : Will form a secondary alcohol at the benzylic position.
-
Halogenation (e.g., Br₂) : Will lead to the formation of a dibromo-adduct.[12]
-
Caption: Electrophilic addition to the vinylbenzene moiety.
-
Polymerization : Like styrene, this molecule can likely undergo polymerization (free-radical, cationic, or anionic) at the vinyl group to form a polymer with pendant iodoethoxy-phenyl groups.[13][14] This could be a route to functional polymers.
Electrophilic Aromatic Substitution
The prop-1-en-1-yl group is an activating group and directs incoming electrophiles to the ortho and para positions of the benzene ring.[15] The reactivity will be greater than that of benzene itself.
-
Nitration (HNO₃/H₂SO₄) : Will yield a mixture of ortho- and para-nitro derivatives.
-
Halogenation (e.g., Br₂/FeBr₃) : Will produce ortho- and para-bromo derivatives.
-
Friedel-Crafts Alkylation/Acylation : Will introduce alkyl or acyl groups at the ortho and para positions.
Proposed Synthesis Pathway
A plausible and efficient route to synthesize [3-(2-Iodoethoxy)prop-1-en-1-yl]benzene would be a Williamson Ether Synthesis . This involves the reaction of the sodium salt of 3-phenyl-prop-2-en-1-ol (cinnamyl alcohol) with 1,2-diiodoethane.
Caption: Proposed Williamson ether synthesis route.
-
Rationale : This pathway is chosen because Sₙ2 reactions are highly efficient on primary alkyl halides like 1,2-diiodoethane.[16][17] Using an excess of the diiodoalkane would minimize the formation of the diether byproduct.
Stability and Decomposition
-
Light Sensitivity : Organoiodine compounds are often sensitive to light, which can induce homolytic cleavage of the C-I bond to form radical species.[1] This can lead to the formation of elemental iodine (I₂) and various radical-induced byproducts, including polymers. Storage in amber bottles and in the dark is recommended.
-
Thermal Stability : While the molecule is likely a high-boiling liquid, it will probably decompose upon attempted distillation at atmospheric pressure. The weak C-I bond and the potential for polymerization of the styrene moiety contribute to thermal instability.
-
Chemical Stability : The molecule is unstable to strong bases (which will promote substitution or elimination) and strong acids (which can catalyze addition to the double bond or ether cleavage).
Potential Applications
Given its predicted reactivity, [3-(2-Iodoethoxy)prop-1-en-1-yl]benzene could serve as a valuable intermediate in several fields:
-
Drug Development : The molecule can act as a scaffold. The iodo-group can be replaced by various nucleophiles to create a library of compounds for screening. The vinyl group could be modified to alter solubility or metabolic stability.
-
Materials Science : As a functional monomer, it could be polymerized or co-polymerized to create specialty polymers with high refractive indices (due to the iodine) or surfaces that can be further functionalized via the pendant iodide.
-
Cross-linking Agent : The dual reactivity (nucleophilic substitution and polymerization/addition) makes it a potential cross-linking agent for creating complex polymer networks. A similar molecule, 3-(2-Iodoethoxy)prop-1-yne, is used as a crosslinker in click chemistry.[18]
Experimental Protocols (General Procedures)
These are generalized protocols that would serve as a starting point for the investigation of the title compound's reactivity.
Protocol: Nucleophilic Substitution with a Phenoxide
Objective: To replace the iodide with a phenoxy group via an Sₙ2 reaction.
-
Reagent Preparation : In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve phenol (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF or Acetone).
-
Deprotonation : Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to form the phenoxide.
-
Substitution Reaction : Add a solution of [3-(2-Iodoethoxy)prop-1-en-1-yl]benzene (1.2 eq) in the same solvent dropwise to the flask.
-
Reaction Execution : Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, cool the reaction to room temperature. If using K₂CO₃, filter off the salts. Quench the reaction carefully with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol: Electrophilic Addition of Bromine
Objective: To perform a bromination of the double bond.
-
Reaction Setup : Dissolve [3-(2-Iodoethoxy)prop-1-en-1-yl]benzene (1.0 eq) in a halogenated solvent (e.g., dichloromethane, DCM) in a round-bottom flask protected from light.
-
Reagent Addition : Cool the solution to 0 °C in an ice bath. Add a solution of bromine (Br₂, 1.0 eq) in DCM dropwise with stirring. The characteristic red-brown color of bromine should disappear upon addition.
-
Reaction Monitoring : Monitor the reaction by TLC until the starting material is consumed.
-
Work-up : Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any excess bromine.
-
Purification : Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the dibrominated product.
Conclusion
While direct experimental validation is pending, a thorough analysis of the functional groups within [3-(2-Iodoethoxy)prop-1-en-1-yl]benzene allows for a robust prediction of its properties and reactivity. It emerges as a molecule with significant potential, characterized by a highly reactive C-I bond ideal for Sₙ2 chemistry and a styrenyl group amenable to addition and polymerization reactions. This guide provides a foundational framework for any researcher or scientist looking to synthesize, handle, or utilize this versatile chemical entity.
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